molecular formula C6H9BrF2O B2580206 3-(Bromomethyl)-4,4-difluorooxane CAS No. 2375274-71-6

3-(Bromomethyl)-4,4-difluorooxane

Cat. No.: B2580206
CAS No.: 2375274-71-6
M. Wt: 215.038
InChI Key: ZSALJVQAYLBOKS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4,4-difluorooxane is an organic compound that features a bromomethyl group and two fluorine atoms attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4,4-difluorooxane typically involves the bromination of a precursor compound. One common method involves the reaction of 4,4-difluorooxane with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-4,4-difluorooxane can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products may include oxides or other oxygen-containing derivatives.

    Reduction: Products typically include methyl derivatives or other reduced forms of the compound.

Scientific Research Applications

3-(Bromomethyl)-4,4-difluorooxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes and markers for imaging and diagnostic purposes.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4,4-difluorooxane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

    3-(Chloromethyl)-4,4-difluorooxane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Bromomethyl)-4,4-dichlorooxane: Similar structure but with chlorine atoms instead of fluorine atoms.

    3-(Bromomethyl)-4,4-difluorotetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring.

Uniqueness: 3-(Bromomethyl)-4,4-difluorooxane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromomethyl group provides reactivity towards nucleophiles, while the fluorine atoms enhance the compound’s stability and influence its electronic properties. This combination makes it a valuable compound for various applications in synthetic chemistry and materials science .

Properties

IUPAC Name

3-(bromomethyl)-4,4-difluorooxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrF2O/c7-3-5-4-10-2-1-6(5,8)9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSALJVQAYLBOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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